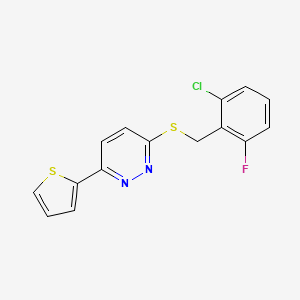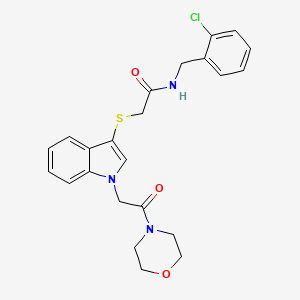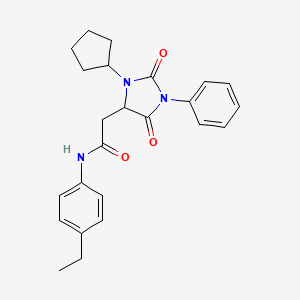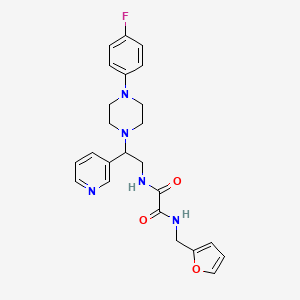
3-((2-Chloro-6-fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE: is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a chlorofluorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common approach is:
Starting Materials: 2-chloro-6-fluorobenzyl chloride, thiophene-2-carbaldehyde, and hydrazine hydrate.
Step 1: The reaction of 2-chloro-6-fluorobenzyl chloride with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form an intermediate.
Step 2: The intermediate is then reacted with hydrazine hydrate to form the pyridazine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring or the thiophene group, potentially leading to the formation of dihydropyridazine or dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine or dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of both electron-withdrawing and electron-donating groups.
Biology:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in the development of new drugs targeting specific enzymes or receptors.
Medicine:
- Explored for its potential use in the treatment of diseases such as cancer or infectious diseases.
- May act as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
- 3-{[(2-BROMO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE
- 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(FURAN-2-YL)PYRIDAZINE
- 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE
Uniqueness:
- The presence of both a chlorofluorophenyl group and a thiophene group in the same molecule provides unique electronic properties.
- The combination of these groups can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H10ClFN2S2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C15H10ClFN2S2/c16-11-3-1-4-12(17)10(11)9-21-15-7-6-13(18-19-15)14-5-2-8-20-14/h1-8H,9H2 |
InChI Key |
XDMIVUQKRLXXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane](/img/structure/B11286706.png)
![1-(4-Ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11286710.png)
![6-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11286713.png)
![3-(3-Fluorophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11286714.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11286722.png)
![2-Methyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11286728.png)

![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11286739.png)
![2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B11286744.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11286746.png)
![8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11286750.png)
![5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11286751.png)
